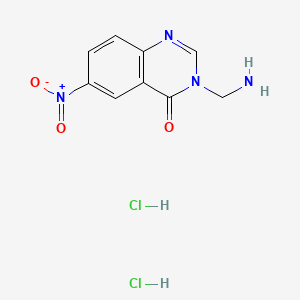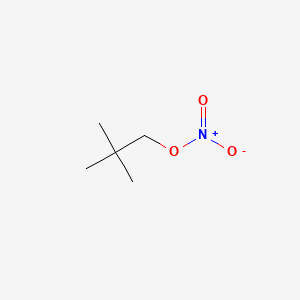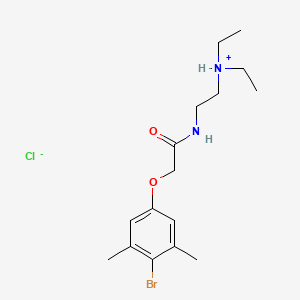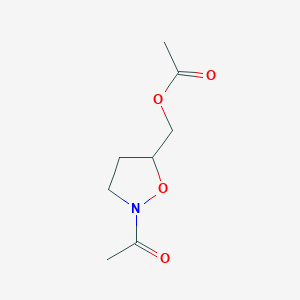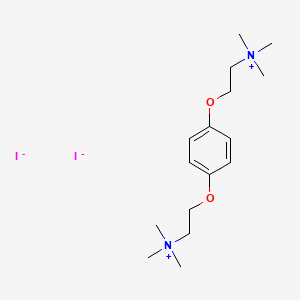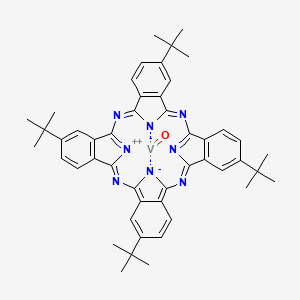
Antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris-(2-Mercaptoethanolato-o,s)antimony is an organometallic compound with the chemical formula Sb(SCH2CH2OH)3. It is a colorless to light yellow solid and is known for its unique properties and applications in various fields of science and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris-(2-Mercaptoethanolato-o,s)antimony can be synthesized by reacting antimony hydroxide with 2-mercaptoethanol. The reaction typically takes place under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
Sb(OH)3+3HSCH2CH2OH→Sb(SCH2CH2OH)3+3H2O
The reaction is carried out in a suitable solvent, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of tris-(2-Mercaptoethanolato-o,s)antimony follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Tris-(2-Mercaptoethanolato-o,s)antimony undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of antimony.
Reduction: It can be reduced to lower oxidation states or elemental antimony.
Substitution: The mercaptoethanol ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony oxides, while substitution reactions can produce a variety of antimony complexes .
Aplicaciones Científicas De Investigación
Tris-(2-Mercaptoethanolato-o,s)antimony has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of antimony nanoparticles and other antimony-containing compounds.
Biology: The compound exhibits antibacterial and antifungal properties, making it useful in biological studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: It is used in the production of specialized materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of tris-(2-Mercaptoethanolato-o,s)antimony involves its interaction with molecular targets and pathways. The compound can bind to thiol groups in proteins and enzymes, affecting their function. This interaction can lead to the inhibition of bacterial and fungal growth, making it an effective antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
- Antimony tris(2-hydroxyethylmercaptide)
- Antimony tris(2-mercaptoethanolate)
- Antimony tris(2-mercaptoethanolato-O,S)
Uniqueness
Tris-(2-Mercaptoethanolato-o,s)antimony is unique due to its specific ligand arrangement and the resulting properties.
Propiedades
Número CAS |
70969-69-6 |
|---|---|
Fórmula molecular |
C6H15O3S3Sb |
Peso molecular |
353.1 g/mol |
Nombre IUPAC |
antimony(3+);2-hydroxyethanethiolate |
InChI |
InChI=1S/3C2H6OS.Sb/c3*3-1-2-4;/h3*3-4H,1-2H2;/q;;;+3/p-3 |
Clave InChI |
SDAPCJALHMXUGR-UHFFFAOYSA-K |
SMILES canónico |
C(C[S-])O.C(C[S-])O.C(C[S-])O.[Sb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



